
4-Chloro-2-(piperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-2-(piperidin-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a piperidine ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with piperidine. The reaction is usually carried out in a solvent such as dioxane under reflux conditions. The general reaction scheme is as follows:
2-Chloropyrimidine+Piperidine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Cyclization: The piperidine ring can engage in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines.
Scientific Research Applications
4-Chloro-2-(piperidin-1-yl)pyrimidine and its derivatives have been studied for their inhibitory effects on various biological targets. Notably, they have shown promise as inhibitors of specific protein kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.
Protein Kinase Inhibition
Research indicates that compounds with a pyrimidine core, such as this compound, can interact with protein kinases involved in cancer progression. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit the activity of enzymes like NAPE-PLD, which is implicated in lipid signaling and neuroinflammation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives have been identified as potential candidates for treating infections due to their ability to inhibit bacterial growth . This broad spectrum of activity suggests that this compound may serve as a lead compound for the development of new antibiotics.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies focus on how modifications to the chemical structure influence biological activity.
Key Findings from SAR Research
Recent studies have highlighted specific modifications that enhance the potency of these compounds:
- The introduction of various substituents at different positions on the pyrimidine ring has been shown to significantly affect kinase inhibition .
- For instance, altering the piperidine moiety or introducing different functional groups can lead to improved binding affinity and selectivity towards target proteins .
Therapeutic Applications
Given its biological activities, this compound has potential applications in several therapeutic areas:
Cancer Treatment
The ability of this compound to inhibit key kinases suggests its potential use in cancer therapy. Inhibitors targeting pathways involved in tumor growth and metastasis could be developed from this compound class .
Neurological Disorders
Research into the inhibition of NAPE-PLD indicates that this compound may also play a role in treating neurological disorders by modulating lipid signaling pathways that affect neuronal health and function .
Antimicrobial Agents
With increasing resistance to traditional antibiotics, compounds like this compound are being explored as novel antimicrobial agents that could provide alternative treatment options for bacterial infections .
Case Studies and Experimental Findings
Several case studies have documented the efficacy and safety profiles of this compound derivatives:
Study | Findings |
---|---|
Study 1 | Identified potent NAPE-PLD inhibitors with favorable drug-like properties; demonstrated significant effects on lipid metabolism in vivo. |
Study 2 | Showed promising results in inhibiting specific kinases associated with cancer; highlighted structure modifications leading to increased potency. |
Study 3 | Explored SAR of pyrimidine derivatives; indicated optimal structural features for enhanced biological activity against targeted enzymes. |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine ring enhances the compound’s ability to interact with biological macromolecules, while the pyrimidine ring provides a scaffold for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(piperidin-1-yl)pyrimidine
- 2,4-Dichloropyrimidine
- 4-Chloro-2-(morpholin-4-yl)pyrimidine
Uniqueness
4-Chloro-2-(piperidin-1-yl)pyrimidine is unique due to the specific positioning of the chlorine and piperidine substituents, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and pharmacological profiles, making it a valuable compound for drug discovery and development.
Biological Activity
4-Chloro-2-(piperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in inhibiting specific enzymes and interacting with biological targets. This article reviews the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chlorine atom at the 4-position and a piperidine moiety at the 2-position of the pyrimidine ring. This unique arrangement contributes to its biological activity by facilitating interactions with various molecular targets.
Research indicates that this compound interacts with several biological targets, primarily through enzyme inhibition. Key areas of focus include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, making it a candidate for drug development against diseases such as cancer and metabolic disorders .
- Binding Affinities : Interaction studies reveal that this compound exhibits significant binding affinities for various receptors and enzymes, suggesting its potential as a lead compound in drug discovery.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with structurally similar compounds have provided insights into how modifications can enhance efficacy:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Chloro-6-(piperidin-1-yl)pyrimidine | Chlorine at 4-position | Different biological activity profile |
2-Chloro-4-(piperidin-1-yl)pyrimidine | Chlorine at 2-position | Distinct pharmacological properties |
4-Chloro-2-(morpholin-1-yl)pyrimidine | Morpholine instead of piperidine | Different interaction with biological targets |
These comparisons highlight the importance of specific substituents in modulating the compound's activity and selectivity.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The presence of the piperidine moiety is associated with enhanced interaction with cellular targets, leading to increased cytotoxicity.
- Kinase Inhibition : The compound has shown promising results as an inhibitor of specific kinases involved in tumor proliferation. For instance, it effectively inhibited CDK2 kinase activity, which is crucial for cell cycle regulation and apoptosis .
- Neuroprotective Effects : Preliminary research suggests that derivatives of this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Study on DPP-IV Inhibition : A study explored the potential of this compound as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a significant role in glucose metabolism. The findings indicated that modifications to the piperidine ring could enhance inhibitory potency against DPP-IV, suggesting its application in diabetes management .
Properties
IUPAC Name |
4-chloro-2-piperidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNTXDDYVXGSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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